2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium
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Overview
Description
2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium typically involves multiple steps, starting with the preparation of the furan ring. One common method for synthesizing furan derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, this compound is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies investigating the mechanisms of microbial resistance and the development of new therapeutic agents.
Industrial Applications: The compound’s derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to various furan-based chemicals and solvents.
Furfuryl Alcohol: Used in the production of resins and as a solvent.
Tetrahydrofuran: A solvent widely used in organic synthesis.
Uniqueness
What sets 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C14H25N2O5S+ |
---|---|
Molecular Weight |
333.43 g/mol |
IUPAC Name |
2-[5-(dimethylsulfamoyl)furan-2-carbonyl]oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C14H25N2O5S/c1-6-16(5,7-2)10-11-20-14(17)12-8-9-13(21-12)22(18,19)15(3)4/h8-9H,6-7,10-11H2,1-5H3/q+1 |
InChI Key |
NXIJQFBWSOQENM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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